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1,2-Cyclobutanedione

Cat. No.: B1595057
CAS No.: 33689-28-0
M. Wt: 84.07 g/mol
InChI Key: QDMRCCGQLCIMLG-UHFFFAOYSA-N
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Description

Historical Perspectives on the Investigation of Small Ring Ketones

The investigation of small ring ketones has a history deeply intertwined with the development of theories on chemical bonding and molecular strain. Early in the history of organic chemistry, the stability of five- and six-membered rings was well-established, but the existence of smaller rings was a subject of considerable debate. The successful synthesis of cyclopropane (B1198618) in the late 19th century opened the door to the exploration of other strained systems.

The study of cyclic ketones, in particular, offered a window into how ring strain affects chemical reactivity. ebsco.com The presence of a carbonyl group introduces unique electronic and steric properties that are further modulated by the constraints of the ring. ebsco.com Research in this area gained significant momentum in the mid-20th century with the development of new synthetic methods and spectroscopic techniques. These advancements allowed for the preparation and detailed characterization of highly strained molecules, including cyclobutanones and their derivatives.

A significant focus of early research was understanding the influence of ring strain on the photochemical behavior of cyclic ketones, such as the Norrish Type I reaction, which involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. rsc.org Studies on cyclobutanone (B123998), for instance, revealed that its higher ring strain energy facilitates ring-opening pathways upon photoexcitation compared to larger cyclic ketones like cyclopentanone (B42830) and cyclohexanone. rsc.org This pioneering work laid the groundwork for a deeper understanding of the interplay between molecular structure and photochemical reactivity in strained systems.

Significance of 1,2-Cyclobutanedione in Organic Chemistry and Synthesis

This compound, with the chemical formula (CH₂)₂(CO)₂, is a yellow solid with a melting point of 65°C. wikipedia.orgorgsyn.org It is one of two isomers of cyclobutanedione, the other being 1,3-cyclobutanedione. wikipedia.org The molecule is notable for its strained four-membered ring and the presence of two adjacent carbonyl groups, which impart significant reactivity.

The synthesis of this compound can be achieved through the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene. wikipedia.orgorgsyn.org This method has been adapted for large-scale preparations, providing good yields of the dione (B5365651). orgsyn.org However, care must be taken to avoid moisture, as the dione is prone to ring contraction to form 1-hydroxycyclopropanecarboxylic acid. orgsyn.org

In organic synthesis, this compound serves as a versatile building block. Its strained ring can undergo various transformations, including ring-opening and rearrangement reactions. For example, under basic conditions, it undergoes a benzilic acid-type rearrangement to form 1-hydroxycyclopropanecarboxylate. beilstein-journals.org Computational studies have shown this pathway to be highly favorable both thermodynamically and kinetically compared to other potential ring-opening reactions. beilstein-journals.org

The photochemical properties of this compound are also of significant interest. Upon excitation, it can undergo dissociation to produce ethene and two molecules of carbon monoxide. researchgate.net The quantum yields of these products have been found to vary with the wavelength of light used for excitation. researchgate.net

Evolution of Research Themes Pertaining to this compound

Initial research on this compound focused on its fundamental properties, including its synthesis, structure, and basic reactivity. Spectroscopic studies, such as visible absorption and infrared spectroscopy, were crucial in elucidating its electronic and vibrational structure. researchgate.net These early investigations established that the molecule is planar in its ground state. researchgate.net

Over time, research has evolved to explore more complex aspects of its chemistry. The photochemical behavior of this compound has been a persistent theme, with studies delving into the mechanisms of its photodecomposition and the nature of its excited states. researchgate.net The observation of fluorescence from the excited state has also been reported. researchgate.net

More recently, computational chemistry has emerged as a powerful tool for studying the reaction mechanisms of this compound in greater detail. beilstein-journals.org Theoretical studies have provided valuable insights into the energetics of different reaction pathways, such as the base-catalyzed rearrangement, complementing experimental observations. beilstein-journals.org

Furthermore, the synthetic utility of this compound and its derivatives continues to be an active area of research. For instance, the reactions of substituted cyclobutenediones with various nucleophiles have been shown to lead to a diverse range of products, including substituted furans and oxobut-3-enamides, through novel ring-opening pathways. rsc.orgresearchgate.net These findings highlight the ongoing potential of this compound and related compounds as versatile intermediates in the synthesis of complex organic molecules.

Table 1: Selected Properties of this compound

Property Value
Chemical Formula C₄H₄O₂ wikipedia.orgnist.gov
Molar Mass 84.074 g·mol⁻¹ wikipedia.org
Appearance Yellow solid wikipedia.org
Melting Point 65 °C (149 °F; 338 K) wikipedia.orgorgsyn.org

| CAS Number | 33689-28-0 wikipedia.orgnist.gov |

Table 2: Compound Names Mentioned

Compound Name
1,2-bis(trimethylsiloxy)cyclobutene
This compound
1,3-cyclobutanedione
1-hydroxycyclopropanecarboxylate
1-hydroxycyclopropanecarboxylic acid
Carbon monoxide
Cyclobutanone
Cyclohexanone
Cyclopentanone
Cyclopropane
Ethene
Furan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O2 B1595057 1,2-Cyclobutanedione CAS No. 33689-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-3-1-2-4(3)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMRCCGQLCIMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187368
Record name 1,2-Cyclobutanedione
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Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33689-28-0
Record name 1,2-Cyclobutanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclobutanedione
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Record name 1,2-CYCLOBUTANEDIONE
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Advanced Synthetic Methodologies for 1,2 Cyclobutanedione and Its Precursors

Strategies for the Construction of the Cyclobutane-1,2-dione Framework

The synthesis of the cyclobutane-1,2-dione core can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily involve building the four-membered ring through cycloaddition reactions, modifying a pre-existing ring via contraction, or introducing the ketone functionalities through oxidation.

Cycloaddition Approaches to 1,2-Cyclobutanedione Derivatives

[2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane (B1203170) rings and have been extensively utilized to prepare derivatives that can be converted to 1,2-cyclobutanediones. nih.gov These reactions involve the combination of two two-carbon units, typically an alkene and a ketene (B1206846) or a ketene equivalent, to form the four-membered ring. harvard.edu

One common strategy involves the cycloaddition of ketenes, which can be generated in situ from acyl chlorides, with alkenes. harvard.edu For instance, dichloroketene, generated from dichloroacetyl chloride, reacts with various olefins to produce α,α-dichlorocyclobutanones. researchgate.net These intermediates can then be further manipulated to yield the desired 1,2-dione.

The use of photochemical [2+2] cycloadditions has also proven effective. osti.gov This method often employs a photosensitizer to promote the reaction between two alkene components. chemistryviews.org For example, the photodimerization of cinnamic acid derivatives can lead to the formation of substituted cyclobutanes, which can serve as precursors to diones. thieme-connect.com

Table 1: Examples of Cycloaddition Reactions for this compound Precursor Synthesis
Reactant 1Reactant 2Reaction TypeProductReference
DichloroketeneAlkene[2+2] Cycloadditionα,α-Dichlorocyclobutanone researchgate.net
Cinnamic Acid DerivativeCinnamic Acid DerivativePhotochemical [2+2] CycloadditionSubstituted Cyclobutane thieme-connect.com
KeteneAlkene[2+2] CycloadditionCyclobutanone (B123998) harvard.edu

Ring Contraction Methodologies for this compound Synthesis

Ring contraction offers an alternative pathway to the cyclobutane-1,2-dione framework, starting from more readily available five-membered rings. The Favorskii rearrangement and related transformations are key reactions in this category. The Favorskii rearrangement of α-halocycloalkanones in the presence of a base proceeds through a cyclopropanone (B1606653) intermediate, leading to a ring-contracted product. harvard.edu While the classical Favorskii rearrangement produces carboxylic acid derivatives, modifications of this reaction can be used to access cyclobutanone systems. wikipedia.orgyoutube.com

A related method, the quasi-Favorskii rearrangement, involves the rearrangement of α,α-dichlorocyclobutanones to afford highly substituted cyclopropanes, demonstrating the versatility of ring contraction strategies in small ring synthesis. researchgate.net More recently, stereoselective ring contractions of pyrrolidines to form substituted cyclobutanes have been developed, offering a novel approach to these strained rings. chemistryviews.org A photo-induced, radical-mediated ring contraction of 5-membered ring alkenyl boronate complexes has also been reported to produce cyclobutyl boronic esters. worktribe.com

Table 2: Ring Contraction Methods for Cyclobutane Synthesis
Starting MaterialReaction TypeKey FeaturesProductReference
α-HalocyclohexanoneFavorskii RearrangementBase-induced, cyclopropanone intermediateCyclopentanecarboxylic acid derivative harvard.edu
Pyrrolidine derivativeStereoselective Ring ContractionIn-situ generated iodonitreneSubstituted Cyclobutane chemistryviews.org
Alkenyl boronate complexPhotochemical Radical-Mediated Ring ContractionVisible light-induced, 1,2-metalate rearrangementCyclobutyl boronic ester worktribe.com

Oxidative Strategies in the Synthesis of this compound

The direct oxidation of a cyclobutane precursor is a straightforward approach to introduce the dione (B5365651) functionality. A widely used method involves the oxidation of 1,2-bis(trimethylsiloxy)cyclobutene. wikipedia.org This reaction, typically carried out with bromine followed by hydrolysis, provides this compound in good yields. orgsyn.org Care must be taken to exclude moisture to prevent the ring contraction of the dione to 1-hydroxycyclopropanecarboxylic acid. orgsyn.org

Other oxidative methods include the use of strong oxidizing agents like potassium permanganate (B83412) or ozone on cyclobutene (B1205218) derivatives. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or ring cleavage. For example, the oxidation of cyclobutanol (B46151) derivatives can also yield cyclobutanones. ru.nl

Table 3: Oxidative Syntheses of this compound
Starting MaterialReagent(s)Key ConditionsProductReference
1,2-Bis(trimethylsiloxy)cyclobuteneBromine, then hydrolysisAnhydrous, low temperatureThis compound wikipedia.orgorgsyn.org
Cyclobutene derivativePotassium permanganate or ozoneControlled conditionsThis compound
Cyclobutanol derivativeDess-Martin periodinaneOxidationCyclobutanone ru.nl

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of chiral cyclobutane derivatives is of significant interest due to their presence in natural products and bioactive molecules. chemistryviews.orgnih.gov Enantioselective methods aim to control the stereochemistry during the formation of the cyclobutane ring.

Organocatalysis has emerged as a powerful tool for enantioselective [2+2] cycloadditions. rsc.org Chiral amines or Brønsted acids can be used to catalyze the reaction between ketenes and alkenes, leading to the formation of enantioenriched cyclobutanones. mdpi.comdicp.ac.cn For instance, chiral squaramide bifunctional acid-base catalysts have been successfully employed in the Michael addition to cyclobutenes to generate thio-substituted cyclobutanes with high enantioselectivity. rsc.org

Another approach involves the use of chiral auxiliaries attached to one of the reactants to direct the stereochemical outcome of the cycloaddition. mdpi.com Furthermore, visible-light-induced asymmetric [2+2] cycloadditions, often catalyzed by iridium complexes with chiral ligands, have been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.orgnih.gov

Table 4: Enantioselective Syntheses of Chiral Cyclobutane Derivatives
Reaction TypeCatalyst/AuxiliaryKey FeaturesProductReference
[2+2] CycloadditionChiral OxazolidineKetene mediatedEnantiopure cyclobutane amino acid precursor mdpi.com
Michael AdditionChiral Squaramide CatalystBifunctional acid-base catalysisEnantioenriched thio-substituted cyclobutanes rsc.org
Asymmetric Allylic Etherification/[2+2] PhotocycloadditionIridium/Chiral Phosphoramidite LigandCascade reaction, visible lightEnantioenriched oxa- wikipedia.orgchemicalbook.com-bicyclic heptanes chemistryviews.org
Isomerization of Bicyclo[1.1.0]butanesChiral Brønsted Acid (N-triflyl phosphoramide)OrganocatalyticChiral Cyclobutenes dicp.ac.cn

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes to cyclobutane derivatives. Photochemical reactions are often considered "green" as they can sometimes be performed without the need for solvents. thieme-connect.com The use of visible light as a renewable energy source is a particularly attractive feature of modern photochemical methods. chemistryviews.org

The development of catalytic reactions, both with transition metals and organocatalysts, contributes to green chemistry by reducing the amount of waste generated compared to stoichiometric reagents. nih.govrsc.org Furthermore, the synthesis of cyclobutane-based materials for applications such as perovskite solar cells using simple and green-chemistry inspired protocols highlights the move towards more sustainable chemical processes. nih.gov This includes minimizing the use of hazardous substances and reducing the number of synthetic steps. nih.gov

Research into solvent-free reactions or the use of more environmentally friendly solvents is an ongoing area of focus in the synthesis of this compound and its analogs. The ultimate goal is to develop synthetic strategies that are not only efficient and selective but also sustainable.

Reactivity and Mechanistic Studies of 1,2 Cyclobutanedione

Thermal and Photochemical Transformations of 1,2-Cyclobutanedione

The strained four-membered ring of this compound dictates much of its unique thermal and photochemical reactivity. These transformations often involve ring-opening, rearrangement, and cycloreversion pathways, leading to a variety of products.

Mechanistic Investigations of Ring-Opening Reactions

The ring-opening of cyclobutane (B1203170) derivatives is a fundamental process in organic chemistry. In the case of this compound, these reactions can be initiated thermally or photochemically. Theoretical studies on related cyclobutene-1,2-diones suggest that thermal ring-opening proceeds via a conrotatory electrocyclic reaction to form bisketenes (1,3-butadiene-1,4-diones). acs.org While this compound itself lacks the double bond of cyclobutenedione, the principles of ring strain release guide its transformations.

Photoreactivity and Excited State Dynamics of this compound

The photochemistry of this compound has been a subject of detailed investigation. Its visible absorption spectrum in the gas phase, occurring between 400 and 510 nm, is attributed to the first excited singlet state (S1) arising from an n→π* transition. researchgate.net The spectrum displays a complex and well-resolved vibrational structure. researchgate.net

Upon photoexcitation, this compound can undergo several competing processes. In the gas phase, photolysis at wavelengths between 400 and 500 nm leads to the formation of ethylene (B1197577) and two molecules of carbon monoxide. researchgate.net This process is a key example of its photoreactivity. The emission spectrum from the excited state has also been measured, providing insight into the vibrational levels of the ground state. researchgate.net

Recent theoretical studies have focused on the complex excited state dynamics following photoexcitation. whiterose.ac.ukaip.orgarxiv.org For instance, excitation to the S2 Rydberg state (at ~200 nm) initiates ultrafast dynamics with multiple competing photochemical channels, primarily characterized as Norrish Type I processes. whiterose.ac.uk These computational models aim to predict the molecular movie of the reaction, tracking the atomic motions from excitation through to product formation. whiterose.ac.ukaip.org

Thermal Rearrangements and Cycloreversion Pathways

Thermally, this compound undergoes decomposition. Gas-phase studies conducted between 120°C and 250°C have shown that it decomposes in a unimolecular process to form ethylene and two molecules of carbon monoxide. researchgate.net This reaction pathway is a classic example of a thermal cycloreversion. researchgate.netthieme-connect.de The rate of this decomposition is strongly dependent on pressure, and surface catalysis can enhance the reaction at lower temperatures. researchgate.net

The mechanism of such thermal [2+2] cycloreversions is often debated between a concerted, symmetry-forbidden pathway and a stepwise mechanism involving a biradical intermediate. thieme-connect.denih.gov For many cyclobutane systems, evidence points towards a stepwise process via a 1,4-diyl biradical. thieme-connect.denih.gov In the case of this compound, the thermal fragmentation into ethylene and carbon monoxide is a significant pathway. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Carbonyl Centers of this compound

The adjacent carbonyl groups in this compound render the carbonyl carbons highly electrophilic. saskoer.camasterorganicchemistry.com This makes them susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org

Nucleophilic addition is a fundamental reaction type for carbonyl compounds. masterorganicchemistry.com When a nucleophile attacks one of the carbonyl carbons of this compound, it forms a tetrahedral intermediate. libretexts.orgbeilstein-journals.org Unlike ketones with good leaving groups, the subsequent reaction pathway for this compound is often a rearrangement rather than a substitution. libretexts.org

A prominent example is the reaction with hydroxide (B78521) ions, which leads to a benzilic acid-type rearrangement. beilstein-journals.org This process involves the initial formation of a tetrahedral adduct, which then undergoes ring contraction to yield 1-hydroxycyclopropanecarboxylate. beilstein-journals.org Computational studies have explored the energetics of this and other potential pathways, such as ring-opening to form α-oxobutanoate or γ-oxobutanoate. beilstein-journals.org These calculations confirm that the benzilic acid rearrangement is the most favorable pathway, both energetically and kinetically, which aligns with experimental observations. beilstein-journals.org

The reaction with other nucleophiles, such as lithium amides, can lead to different outcomes. Studies on related cyclobutenediones have shown that while organolithium reagents typically add to the carbonyl group, lithium amides can induce a unique ring-opening via enone cleavage, ultimately forming 2-oxo-but-3-enamides. researchgate.net

Calculated Gibbs Free Energies for the Reaction of this compound with Hydroxide beilstein-journals.org
Reaction PathwayProductΔGreact (kcal/mol)ΔG (kcal/mol)
Path A: Benzilic Acid Rearrangement1-Hydroxycyclopropanecarboxylate-22.216.5
Path B: Ring Openingα-OxobutanoateSimilar/More Negative than Path A22.2
Path C: Ring Openingγ-OxobutanoateSimilar/More Negative than Path A44.4

Radical Reactions Involving this compound

The involvement of this compound in radical reactions has been explored, particularly in condensation reactions. For instance, the reaction of 3,4-bis(diphenylmethylene)-1,2-cyclobutanedione with o-phenylenediamine (B120857) under radical conditions yields 7,8-bis(diphenylmethylene)-7,8-dihydrobenzo[b] acs.orgbeilstein-journals.orgdiazocine-6,9(5H,10H)-dione. oup.com This contrasts with the product formed under ionic conditions, highlighting the influence of the reaction mechanism on the final structure. oup.comamanote.com The thermal cycloreversion of cyclobutane derivatives is also often proposed to proceed through biradical intermediates. nih.gov

Transition Metal-Catalyzed Reactions of this compound

Transition metals are powerful catalysts for a vast array of organic transformations, including those involving strained ring systems. mdpi.com While specific examples detailing transition metal-catalyzed reactions of the parent this compound are not extensively documented in the provided results, the reactivity of related cyclobutane and dione (B5365651) systems suggests potential applications. For example, transition metals like palladium, rhodium, and ruthenium are known to catalyze various carbocyclization reactions, such as [(2+2)+1] and [(2+2)+2] cycloadditions, which are powerful methods for constructing complex cyclic and bicyclic systems. nih.gov Ruthenium catalysts have been used in the hydrogenation of related diones like 2,2,4,4-tetramethyl-1,3-cyclobutanedione. researchgate.net Given the strained nature and functionality of this compound, it represents a potentially valuable substrate for novel transition metal-catalyzed ring-openings, rearrangements, and coupling reactions.

[2+2] Cycloaddition Chemistry Involving this compound

The [2+2] cycloaddition is a powerful photochemical reaction that forms four-membered rings, making it a cornerstone in the synthesis of cyclobutane derivatives. researchgate.netwikipedia.org This type of reaction involves the joining of two unsaturated molecules, typically two alkenes or an alkene and a carbonyl compound, to form a cyclic adduct through a net reduction in bond multiplicity. nsf.gov While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for suprafacial-suprafacial approaches, photochemical excitation allows the reaction to proceed. nsf.gov

In the context of 1,2-diones like this compound, the most relevant [2+2] cycloaddition is the Paternò-Büchi reaction. mdpi.comnih.govresearchgate.net This reaction occurs between an electronically excited carbonyl group and a ground-state alkene, yielding a four-membered ether ring known as an oxetane. wikipedia.orgmdpi.com

Mechanistic Overview of the Paternò-Büchi Reaction

The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound to its first singlet (S₁) or triplet (T₁) excited state. mdpi.com For 1,2-diketones, irradiation can promote one of the carbonyl electrons from a non-bonding (n) orbital to an antibonding pi (π) orbital, generating an n,π excited state. mdpi.com This excited species then reacts with an alkene.

The reaction can proceed through a concerted or a stepwise mechanism involving a biradical intermediate. The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the stability of the potential biradical intermediates and steric interactions between the reactants. researchgate.net

Reactivity of 1,2-Diketones in [2+2] Photocycloadditions

Research into the photochemical reactions of 1,2-diketones with various alkenes, such as silyl (B83357) ketene (B1206846) acetals, has shown that multiple reaction pathways can compete. nih.gov Irradiation of a 1,2-diketone in the presence of an alkene can lead to the formation of oxetanes through the Paternò-Büchi [2+2] cycloaddition. nih.gov Other competing processes may include [4+2] cycloadditions and single electron transfer (SET) promoted condensations, with the predominant pathway being highly dependent on reaction conditions like solvent polarity. nih.gov

For instance, the photochemical reaction between a generic 1,2-diketone and an alkene can be represented as follows:

Table 1: General Scheme of Paternò-Büchi Reaction with a 1,2-Diketone

Reactant 1 Reactant 2 Product Reaction Type

Studies on various 1,2-diketones have demonstrated their capability to undergo this cycloaddition. The presence of two adjacent carbonyl groups in this compound suggests its potential to participate in such photochemical transformations, although specific studies detailing its cycloaddition with alkenes are not extensively documented. The high ring strain and the reactivity of the adjacent carbonyls are notable features of its chemistry.

Factors Influencing the Reaction

Several factors can influence the outcome of the Paternò-Büchi reaction involving 1,2-diketones:

Excited State Multiplicity: The reaction can proceed from either the singlet or triplet excited state of the dione, which can affect the stereochemical outcome. researchgate.net

Alkene Electronics: The reaction works with both electron-rich and electron-poor alkenes. Electron-rich alkenes, like enol ethers, are particularly effective partners. mdpi.com

Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor the cycloaddition, whereas polar solvents can promote pathways involving charge separation, such as those initiated by single electron transfer. mdpi.comnih.gov

The table below summarizes the expected products from the [2+2] photocycloaddition of a 1,2-diketone with a representative alkene.

Table 2: Illustrative Example of a Paternò-Büchi Reaction

Diketone Substrate Alkene Substrate Major Product Structure Product Class

While the direct synthesis of this compound can be achieved through methods like the bromination of 1,2-bis(trimethylsiloxy)cyclobutene, its subsequent reactivity in [2+2] cycloadditions is primarily projected based on the established behavior of other 1,2-diketones in the Paternò-Büchi reaction. orgsyn.org

Theoretical and Computational Investigations of 1,2 Cyclobutanedione

Quantum Chemical Calculations on the Electronic Structure and Bonding of 1,2-Cyclobutanedione

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of this compound. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

Molecular orbital (MO) theory describes the distribution of electrons in a molecule, with bonding MOs having higher electron density between nuclei, leading to a lower energy state, and antibonding MOs having lower electron density between nuclei, resulting in a higher energy state. numberanalytics.comcsus.edu The combination of atomic orbitals forms molecular orbitals, and their characteristics are derived from the constituent atomic orbitals. tcd.ie

Theoretical studies on this compound have explored its electronic properties. For instance, the HOMO-LUMO gap, which is an indicator of chemical reactivity, has been calculated. A smaller gap generally suggests higher reactivity. For this compound, the HOMO-LUMO gap is narrower than that of cyclobutanone (B123998), indicating greater electron delocalization between the adjacent carbonyl groups. Electron transmission spectroscopy has been used to measure the energies of vertical electron attachment, providing data on the temporary anion states and the empty π* orbitals of cyclobutanedione. acs.org

Table 1: Comparison of Electronic Properties

Compound HOMO-LUMO Gap (eV)
This compound 6.1
Cyclobutanone 7.3

Data sourced from B3PW91/6-31G(d,p) calculations.

Electron delocalization is a key factor in determining the stability and reactivity of cyclic systems. Aromaticity, a concept originally applied to benzene (B151609) and related compounds, is associated with enhanced stability due to a cyclic, delocalized π-electron system. nih.gov Various indices, such as the aromatic fluctuation index (FLU) and the para-delocalization index (PDI), are used to quantify aromaticity by assessing electron sharing between adjacent atoms. nih.govchemrxiv.orgresearchgate.net

While this compound itself is not aromatic, the concept of delocalization is relevant to its electronic structure. The interaction between the two carbonyl groups influences the electron distribution within the four-membered ring. Theoretical studies have investigated the degree of electron delocalization and its impact on the molecule's properties. mdpi.com The replacement of carbon-carbon bonds with heteroatoms, as seen in related systems, can significantly affect local and topological aromaticity. researchgate.net

Conformational Analysis and Interconversion Pathways of this compound

The conformation of this compound is a subject of both experimental and theoretical interest. Rotational spectroscopy studies have established a planar equilibrium conformation for the heavy atoms in the ground state. researchgate.net This planarity is a consequence of the strained four-membered ring.

Computational studies have explored the potential energy surface of this compound and its isomers. For example, this compound is energetically only slightly higher than its isomer, 1,3-cyclobutanedione. nycu.edu.tw The interconversion between different conformations and isomers typically involves surmounting an energy barrier, and computational methods can model these pathways.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry plays a crucial role in understanding the reaction mechanisms of this compound. Theoretical models can map out the entire reaction pathway, identifying intermediates, transition states, and products. beilstein-journals.org

One extensively studied reaction is the base-catalyzed rearrangement of this compound. beilstein-journals.orgnih.gov In the presence of a base like hydroxide (B78521), this compound can undergo a benzilic acid-type rearrangement to form 1-hydroxycyclopropane-1-carboxylate. beilstein-journals.org Computational studies, using methods like density functional theory (DFT) and ab initio calculations, have explored the energetics of this and other possible reaction pathways. beilstein-journals.orgnih.gov These studies calculate the Gibbs free energies of activation for different reaction routes, revealing the most favorable pathway. nih.gov For example, the formation of a tetrahedral adduct is a key intermediate in these reactions. beilstein-journals.org

Table 2: Calculated Relative Gibbs Free Energies of Activation for Reaction Paths of this compound with Hydroxide

Reaction Path Product Activation Energy (kcal/mol)
Path A (Benzilic Acid Rearrangement) 1-hydroxycyclopropane-1-carboxylate Lower
Path B α-oxobutanoate Substantially Higher
Path C γ-oxobutanoate Substantially Higher

Qualitative data based on computational studies. nih.gov

Studies on Ring Strain and Strain Energy Release in this compound Systems

Ring strain is a significant characteristic of small-ring compounds like cyclobutane (B1203170) and its derivatives. wikipedia.org This strain arises from deviations from ideal bond angles and torsional strain from eclipsed conformations. wikipedia.org The strain energy of cyclobutane is considerable, primarily due to angle strain. wikipedia.org

In this compound, the presence of two sp²-hybridized carbon atoms in the four-membered ring introduces additional strain. The release of this ring strain can be a driving force for certain reactions. For instance, the thermal decomposition of this compound to ethylene (B1197577) and two molecules of carbon monoxide is thought to be a concerted process, with an activation energy that is lower than what would be expected for a biradical mechanism, suggesting that strain relief plays a role. cdnsciencepub.com

Comparative studies with other cyclic diketones highlight the role of ring size on strain and reactivity. The keto-enol tautomerization of this compound is disfavored due to the ring strain that develops in the transition state and the enol product. researchgate.netnih.govsemanticscholar.org This contrasts with larger, less strained cyclic diketones.

Table 3: Comparison of Ring Strain and Tautomerization Barriers

Compound Ring Size Relative Strain Tautomerization ΔG‡ (kcal/mol)
Cyclopropane-1,2-dione 3 High >35
This compound 4 Moderate ~25-30 (water-assisted)
Cyclohexane-1,2-dione 6 Low <20

Data reflects the balance between strain relief and conjugation.

Solvent Effects in Theoretical Studies of this compound Reactivity

Solvent can have a profound effect on reaction rates and equilibria. In theoretical studies, solvent effects are often incorporated using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium. beilstein-journals.org

For reactions of this compound, computational studies have shown that the solvent can play an active role. In the base-catalyzed rearrangement, water molecules can participate in the reaction mechanism, for example, through water-assisted hydrolysis. beilstein-journals.org The inclusion of bulk solvent effects using models like the SMD (Solvation Model based on Density) can significantly alter the calculated energetics of reaction intermediates and transition states. beilstein-journals.org

Studies on the keto-enol tautomerization of cyclic diketones have demonstrated that polar solvents favor the formation of the enol form. nih.gov The activation free energy barriers for tautomerization are also influenced by the polarity of the solvent, generally decreasing with increasing solvent polarity. nih.gov

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of 1,2 Cyclobutanedione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies of 1,2-Cyclobutanedione Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and its derivatives in solution. mdpi.com By analyzing the chemical shifts, coupling constants, and splitting patterns of NMR-active nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of atoms within the molecule can be obtained. mdpi.comlibretexts.org

The ¹H NMR spectrum of pure this compound in carbon tetrachloride (CCl₄) characteristically displays a single sharp signal at approximately 2.98 ppm. orgsyn.org The presence of a single peak indicates the chemical equivalence of the four methylene (B1212753) protons, a consequence of the molecule's symmetry. orgsyn.orgsavemyexams.com This simplicity can, however, be misleading, as the introduction of substituents to the cyclobutane (B1203170) ring leads to more complex spectra that require advanced NMR techniques for full interpretation.

In high-resolution ¹H NMR, the splitting of signals into multiple peaks (e.g., singlets, doublets, triplets) provides information about the number of hydrogen atoms on adjacent carbon atoms, following the n+1 rule. libretexts.orgsavemyexams.com For instance, the spectrum of an ethyl-substituted this compound would be expected to show a quartet for the methylene protons of the ethyl group (adjacent to a methyl group) and a triplet for the methyl protons (adjacent to a methylene group). libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals in more complex derivatives of this compound. COSY spectra reveal correlations between coupled protons, while HSQC spectra correlate proton signals with their directly attached carbon atoms. These methods are essential for unambiguously determining the connectivity and stereochemistry of substituted cyclobutanediones.

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes and other dynamic processes, such as ring-puckering, in this compound derivatives. By monitoring changes in the NMR spectrum as a function of temperature, thermodynamic and kinetic parameters for these processes can be determined.

Table 1: Illustrative ¹H NMR Data for this compound

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundCCl₄2.98SingletCH₂

This table is based on reported data and serves as a fundamental reference. orgsyn.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.govedinst.com While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of light from vibrations that modulate the molecule's polarizability. edinst.comvscht.cz Together, they provide a comprehensive vibrational fingerprint of this compound.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending motions of its functional groups and the cyclobutane ring. The most prominent features in the IR spectrum are the strong absorptions associated with the carbonyl (C=O) stretching vibrations. Due to the coupling between the two adjacent carbonyl groups, symmetric and asymmetric stretching modes are observed.

The gas-phase visible absorption spectrum of this compound exhibits a complex and well-resolved vibrational structure. cdnsciencepub.com Analysis of this spectrum, along with fluorescence emission data, has allowed for the assignment of several key ground-state vibrational frequencies. cdnsciencepub.comresearchgate.net Prominent bands in the emission spectrum are associated with the symmetric in-plane carbonyl bend, the asymmetric carbonyl wag, and a symmetric ring distortion. researchgate.net

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to model the vibrational frequencies of this compound. researchgate.net Comparative studies have shown that the B3PW91 functional provides results that are in close agreement with experimental data. researchgate.net These computational methods aid in the assignment of complex vibrational spectra and provide a deeper understanding of the nature of the molecular vibrations.

Table 2: Selected Vibrational Frequencies of this compound

Vibrational ModeWavenumber (cm⁻¹) (Gas Phase Emission)Spectroscopic Method
Symmetric in-plane carbonyl bend (ν₈)281Fluorescence
Asymmetric carbonyl wag (ν₁₂)488Fluorescence
Symmetric ring distortion (ν₇)522Fluorescence
Ring-twisting vibration (ν₁₃)~72 (sequence interval)Absorption

Data sourced from gas-phase emission and absorption studies. cdnsciencepub.comresearchgate.net

Mass Spectrometry Techniques for the Characterization of this compound and its Adducts

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and for characterizing its reaction products and adducts. acdlabs.com The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C₄H₄O₂, corresponding to a monoisotopic mass of approximately 84.02 Da. nist.govchemspider.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺˙) under certain ionization conditions.

The choice of ionization method is crucial and can be categorized as either "hard" or "soft". acdlabs.com

Hard Ionization: Techniques like Electron Impact (EI) impart a large amount of energy to the molecule, leading to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides valuable structural information about the molecule's framework. acdlabs.com

Soft Ionization: Techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are gentler, typically resulting in a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. acdlabs.com This is particularly useful for confirming the molecular weight of the parent compound and its adducts.

Mass spectrometry is particularly powerful for identifying products formed in reactions of this compound. For example, in studies of its photochemical decomposition, MS can be used to detect the formation of ethene (C₂H₄) and carbon monoxide (CO). In the analysis of adducts, such as those formed in reactions with nucleophiles, soft ionization techniques can characterize the resulting larger molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of elemental formulas for both the parent compound and its derivatives.

X-ray Crystallography and Electron Diffraction Studies for Solid-State and Gas-Phase Structure Determination of this compound Containing Compounds

X-ray crystallography and gas-phase electron diffraction are the definitive methods for determining the precise three-dimensional structure of molecules, providing accurate bond lengths, bond angles, and conformational details.

Electron Diffraction: Gas-phase electron diffraction provides structural information for molecules in the gaseous state, free from intermolecular interactions present in a crystal lattice. Early electron diffraction studies on this compound determined it to be planar within experimental error. researchgate.net This technique has provided precise measurements of its key structural parameters.

Table 3: Gas-Phase Structural Parameters of this compound from Electron Diffraction

ParameterValue
r(C=O)1.194 (2) Å
r(CO-CO)1.575 (16) Å
r(CO-CH₂)1.550 (14) Å
r(C-H)1.101 (8) Å
∠(CO-CO-CH₂)89.5 (2)°

Data represents ra bond lengths and uncertainties are estimated at 2σ. researchgate.net

These experimental structures are crucial for validating and refining theoretical models of this compound's geometry and electronic structure.

Ultrafast Spectroscopy for Probing Photochemical Dynamics of this compound

Ultrafast spectroscopy encompasses a range of pump-probe techniques that use extremely short laser pulses (on the order of femtoseconds to picoseconds) to monitor chemical processes in real-time. kyoto-u.ac.jptengtengchenhkust.com These methods are indispensable for unraveling the complex and rapid events that follow the absorption of light by a molecule, such as this compound.

Upon excitation with UV or visible light, this compound is promoted to an electronically excited state. researchgate.net From this state, it can undergo several competing processes, including fluorescence (emission of light), internal conversion (non-radiative transition to a lower electronic state), intersystem crossing (transition to a triplet state), and photochemical reaction (bond breaking and rearrangement). researchgate.net The primary photochemical dissociation pathway for this compound is believed to yield two molecules of carbon monoxide and one molecule of ethene. researchgate.net

Ultrafast techniques like transient absorption spectroscopy and time-resolved photoelectron imaging can track these dynamics from the initial excitation to the formation of final products. kyoto-u.ac.jp For example, studies on the related molecule cyclobutanone (B123998) using megaelectronvolt ultrafast electron diffraction (MeV-UED) have provided a real-time mapping of the nuclear wave packet dynamics. nih.govarxiv.orgarxiv.org These experiments have measured excited-state lifetimes on the sub-picosecond timescale and tracked the structural changes during ring-opening and subsequent fragmentation. nih.govarxiv.orgarxiv.org

Applying similar ultrafast spectroscopic methods to this compound would allow researchers to:

Directly observe the timescale of its excited-state decay.

Identify transient intermediates, such as biradical species formed after ring opening.

Determine the branching ratios and timescales for competing dissociation channels.

Map the flow of vibrational energy within the molecule as it proceeds along the reaction coordinate.

These experimental results provide critical benchmarks for theoretical models of photochemical reactions and are essential for developing a predictive understanding of the light-induced chemistry of this compound. arxiv.org

Derivatization and Functionalization Strategies for 1,2 Cyclobutanedione

Synthesis of Substituted 1,2-Cyclobutanedione Analogs

The synthesis of substituted this compound analogs can be achieved through several synthetic routes. One primary method involves the functionalization of the α-carbon atoms (the CH₂ groups adjacent to the carbonyls). These positions are activated by the electron-withdrawing nature of the dione (B5365651) functionality, facilitating reactions such as alkylation and arylation.

Recent research has demonstrated a deoxygenative approach for the α-alkylation and α-arylation of 1,2-dicarbonyl compounds. This method utilizes organoboranes to generate boron enolates in the absence of strong bases, allowing for the introduction of various alkyl and aryl groups onto the cyclobutane (B1203170) core. This strategy is significant as it avoids the use of harsh reagents that could promote side reactions like ring-opening or rearrangement. rsc.org

Another key strategy begins with precursors that already contain the desired substitution pattern, which are then converted into the 1,2-dione. For example, [2+2] cycloaddition reactions between substituted alkenes and ketenes can produce a substituted cyclobutanone (B123998) ring, which can then be oxidized at the adjacent position to yield the target 1,2-dione.

Substitution StrategyReagents/ConditionsResulting AnalogKey Features
Deoxygenative α-Alkylation Organoboranes (e.g., BR₃)α-Alkyl-1,2-cyclobutanedioneForms C-C bonds at the α-position without strong base. rsc.org
Deoxygenative α-Arylation Organoboranes (e.g., BAr₃)α-Aryl-1,2-cyclobutanedioneAllows for the introduction of aromatic substituents. rsc.org
[2+2] Cycloaddition Substituted Alkene + Ketene (B1206846)Substituted CyclobutanonePrecursor that can be oxidized to a substituted 1,2-dione.
Functionalization of Precursors Photoisomerization of 1,2-azaborines followed by C-B bond functionalizationHighly substituted aminocyclobutanesProvides access to diverse substitution patterns which can be precursors to diones. nih.gov

Formation of Heterocyclic Systems Incorporating the this compound Moiety

The 1,2-dicarbonyl motif is a classic precursor for the synthesis of a wide range of heterocyclic compounds through condensation reactions with binucleophiles. The two adjacent electrophilic carbonyl carbons of this compound can react with molecules containing two nucleophilic centers (e.g., hydrazines, hydroxylamine, diamines, and amidines) to form fused heterocyclic systems.

For instance, reaction with:

Hydrazine and its derivatives would be expected to yield fused pyridazine systems.

o-Phenylenediamine (B120857) could lead to the formation of a fused quinoxaline derivative.

Hydroxylamine can form a fused isoxazole.

While specific examples starting directly from this compound are not extensively documented in recent literature, the reactivity is well-established for other 1,2-diones. A closely related example involves the reaction of 2-hydroxycyclobutanone (a hydrated form or tautomer of the dione) with specific Wittig reagents to form complex cyclobutane-fused bicyclic γ-lactones, demonstrating the utility of the cyclobutane core in building intricate heterocyclic scaffolds. unica.it Studies on cyclohexane-1,2-dione have shown that reactions with aryl azides in the presence of amines can lead to cyclohexane-fused 4,5-dihydro-1,2,3-triazoles, suggesting similar pathways could be accessible for the cyclobutane analog. rsc.org

BinucleophileExpected Heterocyclic SystemRing Structure
Hydrazine (H₂NNH₂)Fused DihydropyridazineSix-membered ring with two adjacent nitrogen atoms.
Substituted Hydrazines (R-NHNH₂)N-Substituted Fused DihydropyridazineSubstituted six-membered nitrogen heterocycle.
o-PhenylenediamineFused DihydroquinoxalineFused system containing a dihydropyrazine ring.
Aryl Azides (in presence of amines)Fused DihydrotriazoleFive-membered ring with three nitrogen atoms. rsc.org

Reactivity of this compound with Organometallic Reagents for Derivatization

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to carbonyl groups. msu.edu In the case of this compound, these reagents are expected to attack one or both of the carbonyl carbons in a 1,2-addition fashion. libretexts.orglibretexts.org

Mono-addition: Careful control of stoichiometry (one equivalent of the organometallic reagent) can favor the formation of a mono-adduct, yielding a 2-alkyl-2-hydroxycyclobutanone derivative.

Di-addition: Using an excess of the organometallic reagent would likely lead to the formation of a 1,2-dialkyl-1,2-dihydroxycyclobutane.

The choice of organometallic reagent can influence the reaction outcome. Hard nucleophiles like organolithium and Grignard reagents typically favor direct 1,2-addition to the carbonyl group. libretexts.org Softer organometallic reagents, such as organocuprates (Gilman reagents), are also potent nucleophiles. While they are renowned for 1,4-conjugate addition to α,β-unsaturated systems, their reaction with saturated 1,2-diones would still proceed via nucleophilic attack at a carbonyl carbon. harvard.edu

A significant competing reaction for 1,2-diones is the benzilic acid rearrangement, which occurs under basic conditions and involves nucleophilic attack followed by ring contraction. beilstein-journals.org The use of aprotic, non-basic conditions during the addition of organometallic reagents is crucial to minimize this pathway.

Organometallic ReagentStoichiometryExpected ProductReaction Type
Grignard Reagent (RMgX)1 equivalent2-Alkyl-2-hydroxycyclobutanone1,2-Nucleophilic Addition
Grignard Reagent (RMgX)≥ 2 equivalentscis- and trans-1,2-Dialkylcyclobutane-1,2-diolDouble 1,2-Nucleophilic Addition
Organolithium Reagent (RLi)1 equivalent2-Alkyl-2-hydroxycyclobutanone1,2-Nucleophilic Addition
Organolithium Reagent (RLi)≥ 2 equivalentscis- and trans-1,2-Dialkylcyclobutane-1,2-diolDouble 1,2-Nucleophilic Addition

Stereoselective Modifications of this compound

Introducing stereocenters in a controlled manner is a key objective in modern organic synthesis. Stereoselective modifications of the this compound framework can be approached by either functionalizing the existing ring with stereocontrol or by constructing the ring from chiral precursors. nih.govresearchgate.net

Diastereoselective Reactions: When an organometallic reagent adds to a substituted this compound analog, the existing stereocenter(s) on the ring can direct the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one diastereomer.

Enantioselective Reactions: The use of chiral catalysts can enable the enantioselective addition of nucleophiles to the prochiral carbonyl groups of this compound. For example, a chiral Lewis acid or an organocatalyst could coordinate to the dione, creating a chiral environment that favors attack from one direction. While specific applications to this compound are emerging, the principles have been demonstrated in related systems. For instance, the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes has been achieved with high enantioselectivity using a chiral organocatalyst. rsc.orgnih.gov Similarly, enantioselective aldol (B89426) reactions have been performed on 2-hydroxycyclobutanone. nih.gov

Another powerful strategy is the stereospecific ring expansion of chiral cyclopropanone (B1606653) surrogates, which can produce optically active 2,3-disubstituted cyclobutanones with excellent transfer of stereochemical information. nih.gov These chiral cyclobutanones are valuable precursors for further stereoselective transformations.

Stereoselective ApproachMethodOutcomeExample Principle
Enantioselective Addition Addition of a nucleophile in the presence of a chiral catalyst (e.g., chiral Lewis acid, organocatalyst).Formation of a specific enantiomer of the resulting alcohol.Enantioselective synthesis of thio-cyclobutanes using a chiral cinchona squaramide catalyst. nih.gov
Diastereoselective Addition Addition of a nucleophile to a chiral, substituted this compound derivative.Preferential formation of one diastereomer over another.Substrate-controlled facial selectivity.
Chiral Precursor Synthesis Stereospecific ring expansion of an enantioenriched cyclopropanone surrogate.Optically active substituted cyclobutanone, a precursor to a chiral dione. nih.govComplete transfer of chirality from starting material to product.
Organocatalyzed Aldol Reaction Reaction of 2-hydroxycyclobutanone with aldehydes using a chiral amino acid catalyst.Enantioenriched 2,2-disubstituted cyclobutanone aldol products. nih.govCreation of new stereocenters with high regioselectivity.

Academic Applications and Synthetic Utility of 1,2 Cyclobutanedione

1,2-Cyclobutanedione as a Building Block in Complex Natural Product Synthesis

The unique structural and reactive properties of this compound make it an invaluable starting material for the total synthesis of various complex natural products. The inherent ring strain of the cyclobutane (B1203170) ring can be strategically released in ring-opening or rearrangement reactions to generate more complex carbocyclic and heterocyclic frameworks.

One notable application involves the use of this compound derivatives in the synthesis of bicyclo[2.1.1]hexane systems. These strained bicyclic structures are present in some natural products and are also of interest as bioisosteres in medicinal chemistry. For instance, SmI2-mediated reductive cyclization reactions of derivatives of this compound have been employed to construct the bicyclo[2.1.1]hexan-1-ol core. researchgate.net This approach provides a pathway to these unique molecular architectures that are otherwise challenging to synthesize.

Furthermore, the dicarbonyl functionality of this compound allows for a variety of transformations. For example, dianionic oxy-Cope rearrangements of 1,2-diols derived from the addition of vinyl organometallics to this compound can lead to the formation of eight-membered rings, a common feature in many natural products. While the direct application with simple vinyllithium (B1195746) has shown limitations with some 1,2-diketones, the principle remains a powerful tool in the synthetic chemist's arsenal. researchgate.net

The synthesis of natural products containing fused or spirocyclic ring systems can also be facilitated by the chemistry of this compound. The ability to selectively functionalize one or both carbonyl groups opens up avenues for intramolecular cyclizations, creating intricate polycyclic systems from a relatively simple starting material.

Utilization of this compound in the Synthesis of Novel Pharmaceutical Scaffolds and Precursors

The quest for novel molecular scaffolds is a central theme in drug discovery. This compound serves as a valuable precursor for the generation of diverse and three-dimensional scaffolds that are of significant interest in medicinal chemistry. The strained four-membered ring can be manipulated to produce a variety of saturated bioisosteres for aromatic rings, a strategy increasingly employed to improve the physicochemical properties of drug candidates. researchgate.net

A prominent example is the synthesis of disubstituted bicyclo[2.1.1]hexanes from this compound derivatives. These bicyclic systems have been identified as effective bioisosteres for ortho-substituted benzene (B151609) rings, offering a more three-dimensional and saturated alternative. researchgate.net The incorporation of such scaffolds can lead to improved metabolic stability, solubility, and target engagement. For instance, an sp³-rich analog of the antiparasitic and antiviral agent nitazoxanide (B1678950) has been synthesized utilizing a bicyclic ketone derived from a cyclobutanedione precursor. researchgate.net

Furthermore, intramolecular [2+2] cycloadditions involving ketenes generated from derivatives of this compound can lead to the formation of complex polycyclic scaffolds. researchgate.net Visible-light photocatalysis has also been employed to construct novel tetracyclic scaffolds incorporating a fused azabicyclo[3.2.0]heptan-2-one motif, starting from precursors that can be conceptually linked to the reactivity of cyclobutane systems. nih.gov These scaffolds, with their well-defined stereochemistry, are valuable building blocks for the development of new therapeutic agents. nih.gov

The versatility of this compound extends to its use in creating libraries of diverse molecular scaffolds for high-throughput screening. By employing a "stitching" annulation approach, where two cyclic systems are fused, a wide range of bridged polycyclic scaffolds can be synthesized. whiterose.ac.uk This strategy allows for the rapid generation of molecular diversity from a common starting point, accelerating the discovery of new lead compounds.

This compound as a Precursor for Material Science Research (e.g., polymer monomers, supramolecular assemblies)

The reactivity of this compound also lends itself to applications in material science, particularly in the synthesis of novel polymers and the construction of supramolecular assemblies. The dicarbonyl motif can participate in polymerization reactions, and the strained ring can be a source of controlled reactivity in the formation of larger structures.

While direct polymerization of this compound itself is prone to be uncontrolled, its derivatives can serve as monomers for the synthesis of specialized polymers. wikipedia.org For instance, the ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives, which can be accessed from this compound, can produce polymers with unique properties. The functionality of the resulting polymer can be tailored by the choice of substituents on the cyclobutane ring.

In the realm of supramolecular chemistry, molecules capable of self-assembly into well-ordered structures are of great interest. While research on this compound's direct role is emerging, the principles of using cyclic structures for creating pre-organized ligands for coordination polymers and hydrogen-bonded networks are well-established. analis.com.my For example, 1,2-disubstituted cyclohexane (B81311) amide ligands have been shown to form one-dimensional coordination polymers, where the cyclohexane backbone helps to pre-organize the binding sites. analis.com.my Similar design principles can be applied to derivatives of this compound to create novel supramolecular materials with specific electronic or recognition properties.

The formation of supramolecular assemblies from polymerizable amphiphiles is another area where derivatives of this compound could find application. nih.gov By incorporating the cyclobutanedione moiety into an amphiphilic structure, it might be possible to create stimuli-responsive materials where the cleavage or rearrangement of the four-membered ring, triggered by light or heat, could alter the properties of the self-assembled structure.

Role of this compound in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. 20.210.105slideshare.net this compound is an excellent substrate for initiating such cascades due to the high reactivity of its dicarbonyl unit and the stored energy of the strained ring.

A classic transformation of 1,2-dicarbonyl compounds is the benzilic acid rearrangement, which can be the first step in a cascade sequence. Treatment of this compound with a base can induce ring contraction to form a 1-hydroxycyclopropanecarboxylic acid derivative. orgsyn.org This rearrangement can be part of a more elaborate cascade if the resulting cyclopropane (B1198618) derivative is designed to undergo further reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that contains the essential parts of all starting materials, are another area where this compound can be a key player. tcichemicals.com The dicarbonyl functionality provides two electrophilic centers for reaction with various nucleophiles. For example, a four-component reaction involving a cyclobutanedione derivative has been reported. researchgate.net

The general reactivity of 1,2-diketones in cascade reactions is well-documented. For instance, the AlCl3-catalyzed cascade reactions of certain 1,2,3-trimethoxybenzene (B147658) with dicarboxylic acid chlorides lead to cyclopentene (B43876) derivatives through a sequence of Friedel-Crafts acylation and aldol (B89426) condensation. researchgate.net While this example does not directly use this compound, it highlights the potential of the 1,2-dicarbonyl motif to participate in sequential reactions. The strain in this compound could be harnessed to facilitate unique cascade pathways not accessible to its acyclic or larger-ring counterparts.

Below is a table summarizing some of the key reaction types involving this compound and its derivatives in the context of academic and synthetic applications.

Reaction Type Key Transformation Application Area Reference
Reductive CyclizationFormation of bicyclo[2.1.1]hexan-1-olsNatural Product Synthesis, Pharmaceutical Scaffolds researchgate.net
Dianionic Oxy-Cope RearrangementFormation of eight-membered ringsNatural Product Synthesis researchgate.net
Intramolecular [2+2] CycloadditionFormation of polycyclic scaffoldsPharmaceutical Scaffolds researchgate.net
Visible-Light PhotocatalysisSynthesis of tetracyclic scaffoldsPharmaceutical Scaffolds nih.gov
"Stitching" AnnulationFormation of bridged polycyclic scaffoldsPharmaceutical Scaffolds whiterose.ac.uk
Benzilic Acid RearrangementRing contraction to cyclopropane derivativesCascade Reactions orgsyn.org
Multicomponent ReactionsOne-pot synthesis of complex moleculesSynthetic Methodology researchgate.net

Future Directions and Challenges in 1,2 Cyclobutanedione Research

Development of Novel and Sustainable Synthetic Routes for 1,2-Cyclobutanedione

The synthesis of this compound has traditionally relied on methods such as the bromination of 1,2-bis(trimethylsiloxy)cyclobutene followed by dehydrobromination. orgsyn.org This procedure, while effective, requires strictly anhydrous conditions and careful temperature control to prevent side reactions and ring contraction. orgsyn.org Future research is focused on developing more sustainable and efficient synthetic pathways.

Green chemistry principles are at the forefront of this endeavor, aiming to reduce the use of hazardous reagents, minimize waste, and lower energy consumption. ijsetpub.com The development of catalytic processes, the use of renewable feedstocks, and the design of inherently safer chemical routes are key areas of exploration. ijsetpub.com For instance, exploring enzymatic catalysts could enhance reaction selectivity and decrease the energy input required for synthesis. ijsetpub.com The overarching goal is to create synthetic methods that are not only environmentally benign but also economically viable. ijsetpub.com

One established method for preparing this compound involves the following key steps:

StepReagents and ConditionsPurpose
Preparation of Precursor Bloomfield procedure to synthesize 1,2-bis(trimethylsiloxy)cyclobutene. orgsyn.orgTo create the starting material for the dione (B5365651) synthesis. orgsyn.org
Bromination 1,2-bis(trimethylsiloxy)cyclobutene, anhydrous pentane, bromine, dry nitrogen atmosphere, -60°C. orgsyn.orgTo introduce bromine atoms to the cyclobutene (B1205218) ring. orgsyn.org
Dehydrobromination & Isolation Heating to 40°C, followed by cooling to -60°C to crystallize the product. orgsyn.orgTo eliminate HBr and form the dione, which is then purified. orgsyn.org

This interactive table outlines a traditional synthesis of this compound.

Exploration of Unconventional Reactivity Patterns of this compound

The high ring strain and the proximity of the two carbonyl groups in this compound lead to unusual chemical reactivity. google.com This strained structure makes it a valuable intermediate for synthesizing other molecules, such as hydroxycarboxylic acids. Future research will delve deeper into these unconventional reaction pathways.

Computational studies have already begun to map out the potential reactions of this compound. For example, density functional theory (DFT) calculations have been used to study its base-catalyzed reactions, predicting that the formation of 1-hydroxycyclopropane-1-carboxylate is the most feasible pathway. beilstein-journals.orgnih.gov Further investigations into its behavior under various conditions, such as in the presence of different nucleophiles or under photochemical stimulation, could uncover novel transformations. acs.org Understanding these reactivity patterns is crucial for harnessing the synthetic potential of this molecule.

Advanced Computational Tools for Predicting this compound's Behavior in Complex Systems

Computational chemistry is a powerful tool for understanding the molecular structure, vibrational spectra, and electronic properties of this compound. researchgate.net Various methods, including DFT (B3LYP, B3PW91) and ab initio (MP2), have been employed to analyze its properties. beilstein-journals.orgresearchgate.net The B3PW91 method, in particular, has been shown to yield results that closely align with experimental data for energy gaps and molecular orbitals. researchgate.net

Future research will likely leverage more advanced computational tools to predict the behavior of this compound in complex chemical systems. This includes modeling its interactions with solvents and other molecules, as well as predicting the outcomes of unknown reactions. acs.orgresearchgate.net For instance, computational studies on the keto-enol tautomerization of cyclic diones have revealed that the four-membered ring system of this compound does not favor this process due to increased ring strain in the transition state. acs.orgresearchgate.netsemanticscholar.org Such insights are invaluable for designing new experiments and applications.

Computational MethodApplication in this compound ResearchKey Findings
B3LYP, B3PW91, MP2 Comparative study of molecular structure and vibrational spectra. researchgate.netB3PW91 method provides results closest to experimental data. researchgate.net
M06-2X, MP2, CCSD(T), CEPA/1 Study of base-catalyzed reactions. beilstein-journals.orgnih.govPredicts the formation of 1-hydroxycyclopropane-1-carboxylate as the most likely product. nih.gov
M062X-SMDaq/6-31+G(d,p) Exploration of keto-enol tautomerization. acs.orgsemanticscholar.orgKeto-enol tautomerization is not favored due to ring strain. acs.orgsemanticscholar.org

This interactive table summarizes the application of various computational methods to the study of this compound.

Integration of this compound in Emerging Fields of Chemical Research (e.g., flow chemistry, photocatalysis)

The unique reactivity of this compound makes it a promising candidate for integration into emerging fields of chemical research. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream, offers advantages in terms of safety, scalability, and control over reaction conditions. The synthesis of this compound, which requires precise temperature control, could potentially be optimized using flow chemistry techniques.

Photocatalysis is another area where this compound could find application. Its photochemistry has been a subject of interest, and its ability to undergo reactions upon light absorption could be harnessed in novel photocatalytic cycles. acs.org For example, energy transfer photocatalysis has been used for the [2+2]-cycloaddition of coumarins and alkenes to synthesize cyclobutane-fused structures. rsc.org Similar strategies could be developed involving this compound to access complex molecular architectures.

Bridging Fundamental Research on this compound with Applied Science Innovations

A significant challenge and a key future direction is to bridge the gap between fundamental research on this compound and its practical applications. While its unique properties are of great interest to physical organic chemists, its potential in applied science remains largely untapped.

Derivatives of related cyclobutanediones, such as 2,2,4,4-tetramethyl-1,3-cyclobutanedione, are used in the synthesis of high-performance polyester (B1180765) materials. researchgate.net This suggests that this compound and its derivatives could also serve as valuable building blocks for new materials with unique properties. Future research should focus on identifying potential applications in areas such as materials science, pharmaceuticals, and agrochemicals, and then developing the necessary synthetic and processing technologies to bring these applications to fruition. This will require a collaborative effort between academic researchers and industrial scientists to translate fundamental knowledge into tangible innovations.

Q & A

Q. How should researchers navigate gaps in literature on this compound’s environmental degradation pathways?

  • Methodological Answer : Conduct primary research using LC-MS/MS to identify degradation products in simulated environmental matrices (e.g., aqueous ozone). Use systematic review frameworks (PICO) to define population (compound), intervention (degradation conditions), and outcomes (products/toxicity) .

Methodological Frameworks for Rigor

  • Data Contradiction Analysis : Replicate experiments with independent labs; apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality .
  • Computational-Experimental Synergy : Validate DFT-predicted properties (e.g., MESP surfaces) with X-ray charge density analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.